![molecular formula C20H15ClO3 B6411676 2-(2-Benzyloxyphenyl)-6-chlorobenzoic acid, 95% CAS No. 1261900-83-7](/img/structure/B6411676.png)
2-(2-Benzyloxyphenyl)-6-chlorobenzoic acid, 95%
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Overview
Description
2-(2-Benzyloxyphenyl)-6-chlorobenzoic acid, 95% (2-BPCA) is a synthetic compound derived from benzene and is widely used in the scientific research community. It has been used in a variety of applications, ranging from medicinal chemistry to industrial synthesis. Its unique properties make it an attractive compound for research and development.
Scientific Research Applications
2-(2-Benzyloxyphenyl)-6-chlorobenzoic acid, 95% has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and drug delivery. It has been used as a starting material for the synthesis of novel compounds, as a reagent for the synthesis of other compounds, and as a pharmaceutical intermediate. It has also been used in the synthesis of anticancer compounds, anti-inflammatory agents, and antifungal agents.
Mechanism of Action
2-(2-Benzyloxyphenyl)-6-chlorobenzoic acid, 95% has been shown to act as an antioxidant, scavenging reactive oxygen species and inhibiting lipid peroxidation. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. Additionally, it has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects
2-(2-Benzyloxyphenyl)-6-chlorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, reduce oxidative stress, and protect against the development of cancer. It has also been shown to reduce cholesterol levels and improve insulin sensitivity. Additionally, it has been shown to reduce the risk of cardiovascular disease and improve cognitive function.
Advantages and Limitations for Lab Experiments
2-(2-Benzyloxyphenyl)-6-chlorobenzoic acid, 95% has a number of advantages and limitations when used in laboratory experiments. One of the advantages of using 2-(2-Benzyloxyphenyl)-6-chlorobenzoic acid, 95% is its high purity and low cost. It is also a relatively stable compound, making it suitable for use in a variety of laboratory experiments. However, it is important to note that 2-(2-Benzyloxyphenyl)-6-chlorobenzoic acid, 95% can be toxic if not handled properly, and it should be handled with caution. Additionally, it can be difficult to obtain in large quantities, making it unsuitable for large-scale experiments.
Future Directions
There are a number of potential future directions for research involving 2-(2-Benzyloxyphenyl)-6-chlorobenzoic acid, 95%. One potential direction is to further investigate the biochemical and physiological effects of 2-(2-Benzyloxyphenyl)-6-chlorobenzoic acid, 95% in humans. Additionally, further research into the mechanism of action of 2-(2-Benzyloxyphenyl)-6-chlorobenzoic acid, 95% could lead to the development of new therapeutic compounds. Additionally, further research into the synthesis of 2-(2-Benzyloxyphenyl)-6-chlorobenzoic acid, 95% could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the potential applications of 2-(2-Benzyloxyphenyl)-6-chlorobenzoic acid, 95% could lead to the development of new industrial processes and products.
Synthesis Methods
2-(2-Benzyloxyphenyl)-6-chlorobenzoic acid, 95% is synthesized by a multi-step process involving the reaction of benzyl chloride, 2-chlorobenzoic acid, and acetic acid. The reaction is carried out in a two-phase system consisting of an aqueous and an organic phase. The reaction is typically conducted at temperatures between 60-80°C and the yield of the product is typically between 95-98%.
properties
IUPAC Name |
2-chloro-6-(2-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO3/c21-17-11-6-10-16(19(17)20(22)23)15-9-4-5-12-18(15)24-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLHVLLQZQZEQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=C(C(=CC=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692206 |
Source
|
Record name | 2'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Benzyloxyphenyl)-6-chlorobenzoic acid | |
CAS RN |
1261900-83-7 |
Source
|
Record name | 2'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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